1,3-Diamino-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

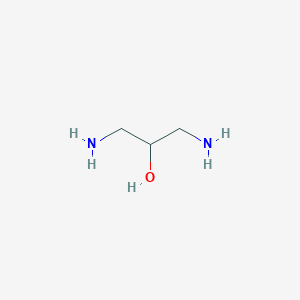

Structure

2D Structure

Properties

IUPAC Name |

1,3-diaminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBWIEGTWASWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060663 | |

| Record name | 2-Propanol, 1,3-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-29-5 | |

| Record name | 1,3-Diamino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diamino-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diamino-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,3-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,3-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diaminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIAMINO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L59259H635 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 1,3-Diamino-2-propanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Diamino-2-propanol, a versatile bidentate diamine ligand used in the synthesis of various organometallic compounds and as a precursor for fluorogenic dsDNA binders.[1] The following sections present key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental methodologies for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.

| Parameter | Value | Solvent | Reference | Instrument |

| Frequency | 250 MHz | DMSO-d₆ | TMS | Bruker WM-250 |

| Frequency | 90 MHz | D₂O | TMS | Not Specified |

Note: Specific chemical shift and coupling constant values are best obtained by direct analysis of the spectra provided by the referenced databases.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Parameter | Value | Solvent | Reference | Instrument |

| Frequency | Not Specified | Chloroform-d | TMS | Varian CFT-20 |

Note: For detailed chemical shift values, direct consultation of the spectral data from the sources is recommended.[2]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of amino alcohols like this compound.

-

Sample Preparation : Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) to achieve a concentration of 10-50 mM for ¹H NMR or 50-200 mM for ¹³C NMR.[3]

-

Sample Transfer : Transfer the solution into a 5 mm NMR tube, ensuring the tube is clean and dry.[3]

-

Instrumentation : Place the NMR tube into the spinner and insert it into the NMR spectrometer.

-

Data Acquisition : Acquire the spectrum using standard instrument parameters. For quantitative ¹³C NMR, an inverse-gated decoupling sequence may be used to suppress the Nuclear Overhauser Effect (nOe) and allow for accurate integration, though this requires a longer relaxation delay.[4]

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and alkane (C-H) functional groups. Alcohols typically exhibit a strong, broad O-H stretching band in the region of 3500-3200 cm⁻¹ due to hydrogen bonding.[5][6][7] The C-O stretching vibration for alcohols is usually observed between 1260-1050 cm⁻¹.[5][6]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| N-H Stretch | 3400 - 3250 | Medium |

| C-H Stretch | 3000 - 2850 | Medium |

| N-H Bend | 1650 - 1580 | Medium |

| C-O Stretch | 1260 - 1050 | Strong |

Note: The precise peak positions can be found in the spectral data available from sources such as ChemicalBook and PubChem.[8][9]

Experimental Protocol for IR Spectroscopy

The following protocols are suitable for obtaining the IR spectrum of this compound, which is a solid at room temperature.[1]

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.[10]

-

Capillary Cell (Melt) : The solid sample is heated above its melting point (40-44 °C) and a small drop of the resulting liquid is placed between two KBr or NaCl plates to form a thin film.[9][11]

-

KBr Pellet : 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The concentration of the sample in the KBr should be around 0.2% to 1%.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The data presented below is consistent with electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Possible Fragment |

| 90 | Low | [M]⁺ (Molecular Ion) |

| 72 | 8.0 | [M - H₂O]⁺ |

| 71 | 10.3 | [M - H₂O - H]⁺ |

| 60 | 31.5 | [CH(OH)CH₂NH₂]⁺ |

| 42 | 18.4 | [C₂H₄N]⁺ |

| 30 | 100.0 | [CH₂NH₂]⁺ (Base Peak) |

Data sourced from ChemicalBook, acquired at 75 eV.[12]

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of a non-volatile amino alcohol like this compound is as follows:

-

Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[9] For GC-MS, the sample is first vaporized in the injector.

-

Ionization : Electron Ionization (EI) is a common method for relatively small molecules. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[12] For amino alcohols, which can undergo significant fragmentation with EI, "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also be used to preserve the molecular ion.[13][14] ESI is particularly suitable for polar molecules and often involves protonation to form [M+H]⁺ ions.[15][16]

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. This compound 95 616-29-5 [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. sc.edu [sc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. allsubjectjournal.com [allsubjectjournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound (616-29-5) IR Spectrum [m.chemicalbook.com]

- 9. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. This compound (616-29-5) MS [m.chemicalbook.com]

- 13. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. acdlabs.com [acdlabs.com]

- 16. masspec.scripps.edu [masspec.scripps.edu]

An In-depth Technical Guide to the Solubility of 1,3-Diamino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Diamino-2-propanol in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and utilizing the solubility characteristics of this compound for formulation, synthesis, and other research applications.

Core Compound Properties

This compound (CAS No. 616-29-5) is a versatile organic compound featuring two primary amine groups and a secondary alcohol group. This structure imparts a high degree of polarity to the molecule, significantly influencing its solubility profile. It presents as a white to yellowish low-melting solid.[1]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a range of aqueous and organic solvents. The available data, both quantitative and qualitative, are summarized in the table below for ease of comparison.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |

| Water | H₂O | 100 g/L[1][2] | Not Specified | Also reported as "very soluble"[3][4][5] and "readily soluble in water in all proportions"[6] |

| Methanol | CH₃OH | Soluble[7] | Not Specified | No quantitative data available. |

| Ethanol | C₂H₅OH | Soluble[7] | Not Specified | No quantitative data available. |

| Isopropanol | C₃H₈O | Soluble[7] | Not Specified | No quantitative data available. |

| Diethyl Ether | (C₂H₅)₂O | Nearly Insoluble[7] | Not Specified | No quantitative data available. |

| Benzene | C₆H₆ | Nearly Insoluble[7] | Not Specified | No quantitative data available. |

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The Saturation Shake-Flask Method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. Below is a detailed protocol for this method, adapted for the analysis of this compound.

Saturation Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

2. Materials:

- This compound (high purity)

- Solvent of interest (e.g., water, ethanol)

- Glass vials or flasks with airtight screw caps

- Orbital shaker or magnetic stirrer with temperature control

- Analytical balance

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

- Volumetric flasks and pipettes

- Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

3. Procedure:

- Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

- Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

- Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.

- Phase Separation: After the equilibration period, allow the suspension to settle for a short period. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

- Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean, tared vial.

- Quantification: Accurately weigh the filtered aliquot. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

- Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L, based on the concentration determined in the aliquot and the dilution factor.

4. Data Analysis and Reporting:

- Perform the experiment in triplicate to ensure the reproducibility of the results.

- Report the mean solubility value and the standard deviation.

- Record the experimental conditions, including the temperature, agitation speed, and equilibration time.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the saturation shake-flask method for determining the solubility of this compound.

Logical Relationship of Compound Properties and Solubility

The solubility of a compound is a function of its intrinsic properties and the properties of the solvent. The following diagram illustrates this relationship for this compound.

References

- 1. This compound CAS#: 616-29-5 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound(616-29-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. echemi.com [echemi.com]

- 6. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]

- 7. This compound – Wikipedia [de.wikipedia.org]

Thermophysical properties of 1,3-Diamino-2-propanol

An In-depth Technical Guide on the Thermophysical Properties of 1,3-Diamino-2-propanol

Introduction

This compound (CAS No: 616-29-5), also known as 2-Hydroxy-1,3-diaminopropane, is a versatile chemical compound featuring two primary amine groups and a secondary hydroxyl group.[1][2] This structure makes it a valuable building block in various chemical syntheses. It presents as a white to pale-yellow solid that is highly soluble in water.[1][3][4] Its applications are diverse, ranging from its use as a pharmaceutical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) to its role in gas absorbents for removing acidic gases like CO2.[5][6] This guide provides a detailed overview of its core thermophysical properties, experimental methodologies for their determination, and key chemical synthesis and application workflows.

Physicochemical and Thermophysical Properties

The fundamental physicochemical and thermophysical properties of this compound are summarized below. These values are critical for process design, safety assessments, and computational modeling in research and industrial applications.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H10N2O | [5][7][8] |

| Molecular Weight | 90.12 g/mol | [1][7][9] |

| Appearance | White to yellowish solid | [3][4][7] |

| CAS Number | 616-29-5 | [1][5] |

| Solubility | Very soluble in water | [2][3][7] |

Table 2: Key Thermophysical Data of this compound

| Property | Value | Conditions | Source |

| Melting Point | 40 - 44 °C | Ambient Pressure | [3] |

| Boiling Point | 235 - 237 °C | 760 mmHg | [2][7][8] |

| Density | 1.081 g/cm³ | Not Specified | [8] |

| Vapor Pressure | 0.008 mmHg | 25 °C | [7] |

| Flash Point | 96.9 - 97 °C | Closed Cup | [7][8] |

| Heat of Vaporization | 55.0 kJ/mol | Not Specified | [7] |

| Refractive Index | 1.4610 | Estimate | [8] |

Experimental Protocols for Thermophysical Property Determination

Accurate measurement of thermophysical properties is essential for chemical process engineering and design. The methodologies described below are standard techniques used for determining the properties of amines and amino alcohols like this compound.

Density Measurement

Density is a critical parameter for fluid dynamics calculations and process modeling.

-

Methodology : A common and precise method for measuring the density of liquids is the use of a vibrating tube densimeter .[10]

-

Principle : The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the mass, and therefore the density, of the liquid in the tube.

-

Procedure :

-

Calibration : The densimeter is first calibrated using two reference substances with well-known densities, such as dry air and double-distilled, degassed water.

-

Sample Preparation : A sample of this compound is prepared, ensuring it is free of impurities and gas bubbles. If the sample is solid at room temperature, it is heated to just above its melting point.

-

Measurement : The sample is injected into the measurement cell of the densimeter. The temperature of the cell is precisely controlled by a Peltier thermostat.

-

Data Acquisition : Once the temperature and oscillation period stabilize, the density is calculated automatically by the instrument's software. Measurements are typically repeated at various temperatures to obtain density as a function of temperature.[11]

-

Viscosity Measurement

Viscosity data is crucial for the design of pumping, mixing, and heat exchange equipment.

-

Methodology : Rotational viscometers or falling body viscometers are frequently used for measuring the dynamic viscosity of amine solutions.[11][12]

-

Principle (Rotational Viscometer) : A spindle is rotated within the sample fluid. The torque required to overcome the viscous drag of the fluid is measured, which is proportional to the fluid's viscosity.

-

Procedure :

-

Calibration : The viscometer is calibrated using standard viscosity reference fluids.

-

Sample Loading : The sample is placed in a temperature-controlled sample holder.

-

Measurement : The appropriate spindle is selected and immersed in the sample. The spindle is rotated at a constant speed, and the resulting torque is measured.

-

Temperature Dependence : The procedure is repeated across a range of temperatures to characterize the viscosity-temperature relationship.[12]

-

Heat Capacity Measurement

Isobaric heat capacity is a fundamental thermodynamic property needed for energy balance calculations in thermal processes.

-

Methodology : A flow calorimeter is a suitable instrument for determining the isobaric heat capacity of liquids.[10]

-

Principle : A continuous flow of the sample liquid is passed through a heated tube. The heat capacity is determined by measuring the temperature increase of the fluid for a known power input.

-

Procedure :

-

System Calibration : The calorimeter is calibrated by measuring a reference fluid with a well-established heat capacity, such as water.

-

Sample Flow : The liquid sample is pumped through the calorimeter at a constant, precisely measured flow rate.

-

Heating and Measurement : A known and constant heat flux is applied to the fluid. The temperature difference between the inlet and outlet of the heated section is measured with high-precision thermometers.

-

Calculation : The isobaric heat capacity is calculated from the heat input, the mass flow rate, and the measured temperature difference.

-

Workflows and Applications

Synthesis of this compound

This compound is commonly synthesized by the reaction of epichlorohydrin (B41342) with an excess of ammonia (B1221849) in an alkaline environment.[3][13] This two-step process is designed to optimize the yield of the desired product while minimizing the formation of byproducts.

Caption: Synthesis workflow of this compound.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the synthesis of several important Active Pharmaceutical Ingredients (APIs).[6] Its bifunctional nature, containing both amine and hydroxyl groups, allows it to be incorporated into complex molecular structures.

Caption: Role as an intermediate in API synthesis.[1]

References

- 1. apicule.com [apicule.com]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. This compound | 616-29-5 [chemicalbook.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Page loading... [guidechem.com]

- 6. Industrial Grade this compound Market [sites.google.com]

- 7. This compound(616-29-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thermophysical properties of aqueous amines solutions for CO2 capture applications - Dialnet [dialnet.unirioja.es]

- 11. physchemres.org [physchemres.org]

- 12. uvadoc.uva.es [uvadoc.uva.es]

- 13. borregaard.com [borregaard.com]

The Discovery, Synthesis, and Application of 1,3-Diamino-2-propanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diamino-2-propanol, a versatile trifunctional amine, has carved a significant niche in the landscape of chemical synthesis and pharmaceutical development. First identified in the late 19th century, its unique structural features have made it a valuable building block for a diverse array of complex molecules, most notably as a key intermediate in the synthesis of prominent pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its critical applications, with a particular focus on its role in the development of HIV protease inhibitors and beta-adrenergic blocking agents.

Discovery and History

The first documented indication of the formation of this compound dates back to 1873.[1] In his work, A. Claus observed the formation of this compound, alongside other condensation products, during the reaction of 1,3-dichloro-2-propanol (B29581) with ammonia (B1221849).[1] This early observation laid the groundwork for future investigations into the synthesis and properties of this novel diamine.

Subsequent research focused on optimizing the synthesis of this compound, moving from the relatively low-yield reaction with 1,3-dichloro-2-propanol to more efficient methods. A significant advancement came with the use of the more cost-effective starting material, epichlorohydrin (B41342), reacted with a large excess of ammonia.[1] Over the years, various modifications to this process have been developed to improve yield and purity, including two-stage reactions and the use of ion-exchange resins for purification. These developments have been crucial in making this compound readily available for its diverse applications.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature, exhibiting a low melting point.[2] It is highly soluble in water and soluble in alcohols such as methanol (B129727) and ethanol, but nearly insoluble in nonpolar organic solvents like diethyl ether and benzene.[1] Its structure features two primary amine groups and a secondary alcohol group, which contribute to its chemical reactivity and its utility as a versatile chemical intermediate.[1]

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂O | [2][3][4] |

| Molecular Weight | 90.12 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid or clear liquid as melt | [2] |

| Melting Point | 40-44 °C | [4] |

| Boiling Point | 235 °C | [5] |

| Solubility in Water | Very soluble | [1] |

| pKa | 9.69, 7.93 (at 20°C) |

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | |

| Instrument | Bruker WM-250 |

| Solvent | Not specified |

| Chemical Shifts (ppm) | Data not explicitly provided in search results. |

| ¹³C NMR | |

| Source | Aldrich Chemical Company, Inc. |

| Solvent | Not specified |

| Chemical Shifts (ppm) | Data not explicitly provided in search results. |

Infrared (IR) Spectroscopy

| FTIR | |

| Technique | CAPILLARY CELL: MELT |

| Source of Sample | Research Organic/Inorganic Corporation, Sun Valley, California |

| Key Absorptions (cm⁻¹) | Data not explicitly provided in search results. |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common and economically viable routes start from either 1,3-dichloro-2-propanol or epichlorohydrin.

Synthesis from 1,3-Dichloro-2-propanol

An early standard procedure involves the reaction of 1,3-dichloro-2-propanol with an excess of ammonia in the presence of a fixed alkali, such as sodium hydroxide (B78521), to act as an acid scavenger.[1][5]

Protocol:

-

One mole of 1,3-dichloro-2-propanol (129 grams) is added to two liters of an aqueous ammonia solution (containing 20% or more of NH₃) that has been cooled to 30°C or lower.[5]

-

Two moles of sodium hydroxide (80 grams) are also present in the ammonia solution.[5]

-

The mixture is stirred for 15 to 20 minutes until the reaction is complete.[5]

-

The excess ammonia and water are then removed by distillation.[5]

-

The resulting crude product can be purified by vacuum distillation (at 15-25 mm Hg, up to a temperature of 100°C) to yield the pure, white crystalline this compound.[5]

Yields for this method are typically below 40%.[1]

Synthesis from Epichlorohydrin

A more common industrial method utilizes the reaction of epichlorohydrin with a large excess of aqueous ammonia. This method can be performed in one or two stages.

Two-Stage Protocol:

-

Epichlorohydrin is reacted with a 30-50 fold excess of aqueous ammonia at a temperature of 10°C, leading to the opening of the oxirane ring.

-

An equimolar amount of sodium hydroxide, relative to the epichlorohydrin, is then added at 10-20°C.

-

After the reaction, the excess ammonia is removed, and the precipitated sodium chloride is filtered off.

-

The crude product is then purified by vacuum distillation to yield pure this compound with a yield of approximately 64%.

A variation of this process utilizes a strongly basic anion exchanger to bind the hydrochloric acid formed during the reaction, which avoids the need to filter out sodium chloride and can achieve reproducible yields of 52-55%.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable chiral building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[6] Its two primary amine groups and one hydroxyl group provide multiple points for chemical modification, allowing for the construction of complex molecular architectures.

HIV Protease Inhibitors

Derivatives of this compound are key components in the synthesis of several HIV protease inhibitors.[7] These drugs are designed to mimic the transition state of the peptide bond cleavage catalyzed by the HIV protease, thereby inhibiting the enzyme and preventing the maturation of new, infectious virus particles.[8]

Caption: HIV Protease Inhibition Pathway.

The diagram above illustrates the crucial role of HIV protease in the viral life cycle by cleaving the Gag-Pol polyprotein into mature, functional proteins necessary for the assembly of an infectious virion. HIV protease inhibitors, often synthesized from this compound derivatives, block the active site of the protease, preventing this cleavage and thus halting viral maturation.[8][9]

Beta-Adrenergic Blocking Agents (Beta-Blockers)

This compound is a key intermediate in the synthesis of the beta-blocker bisoprolol (B1195378).[6] Beta-blockers are a class of drugs that work by blocking the effects of the hormone epinephrine (B1671497) (adrenaline) and the neurotransmitter norepinephrine (B1679862) on beta-adrenergic receptors.[10][11][12] Specifically, bisoprolol is a selective β1-receptor antagonist, primarily affecting the heart.

Caption: Beta-Adrenergic Signaling and Blockade.

The beta-adrenergic signaling pathway in cardiac myocytes is initiated by the binding of norepinephrine to β1-adrenergic receptors.[11][13] This activates a Gs protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP).[11][13] Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of events that result in increased heart rate and contractility.[11][13] Bisoprolol, synthesized using this compound, acts as a competitive antagonist at the β1-adrenergic receptor, blocking the binding of norepinephrine and thereby reducing heart rate and contractility.

Other Applications

Beyond its prominent role in the synthesis of the aforementioned pharmaceuticals, this compound finds utility in several other areas:

-

Gas Absorbents: Aqueous solutions of this compound can efficiently absorb acidic gases such as carbon dioxide and hydrogen sulfide (B99878) from industrial gas streams.[1]

-

Cosmetics: It can be used as a pH adjuster and buffering agent in cosmetic formulations.

-

Chemical Synthesis: It serves as a versatile bidentate diamine ligand in the synthesis of various organometallic compounds and as a branching unit in the creation of peptide dendrimers.[4]

Experimental and Purification Workflow

The synthesis and purification of this compound involves a series of well-defined steps to ensure a high-purity final product.

Caption: Synthesis and Purification Workflow.

The general workflow for the synthesis of this compound from epichlorohydrin involves the initial reaction with ammonia, followed by the addition of a base. The subsequent purification steps include the removal of excess ammonia by distillation, filtration of the resulting salt byproduct, and a final purification of the crude product by vacuum distillation to obtain high-purity this compound.

Conclusion

From its initial discovery as a byproduct of a 19th-century chemical reaction to its current status as a critical building block for life-saving pharmaceuticals, this compound has demonstrated enduring importance in the chemical and biomedical sciences. Its unique trifunctional structure provides a versatile platform for the synthesis of complex molecules with significant biological activity. The continued development of efficient and sustainable synthetic routes for this compound will undoubtedly facilitate further innovation in drug discovery and materials science. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a valuable resource for researchers and professionals in the field.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-二氨基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]

- 6. iverson.cm.utexas.edu [iverson.cm.utexas.edu]

- 7. EP1059285A2 - Process for the preparation of this compound and 1,3-diamino-2-propanone derivatives - Google Patents [patents.google.com]

- 8. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 9. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Research Applications of 1,3-Diamino-2-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diamino-2-propanol, a versatile and highly functionalized organic molecule, has emerged as a critical building block in a multitude of research and development areas. Its unique trifunctional nature, possessing two primary amine groups and a secondary alcohol, allows for the construction of complex molecular architectures with diverse applications. This technical guide delves into the core research applications of this compound, providing an in-depth overview of its utility in coordination chemistry, medicinal chemistry, and materials science. We present a comprehensive summary of quantitative data, detailed experimental protocols for key synthetic procedures, and visual representations of significant pathways and workflows to facilitate a deeper understanding and inspire further innovation in the application of this pivotal chemical compound.

Introduction

This compound (DAP), also known as 2-hydroxy-1,3-propanediamine, is a colorless to pale-yellow crystalline solid that is highly soluble in water.[1][2] Its molecular structure, featuring two nucleophilic amino groups and a hydroxyl group on a propane (B168953) backbone, makes it an ideal candidate for a variety of chemical transformations. This trifunctionality allows for its use as a versatile bidentate or tridentate ligand in coordination chemistry, a chiral building block in asymmetric synthesis, and a branching unit in the construction of dendrimers and other polymeric materials.[3] This guide will explore the significant research applications of this compound, with a focus on its role in the development of novel metal complexes, therapeutic agents, and advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, application in various solvent systems, and for the prediction of its reactivity.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀N₂O | [4] |

| Molecular Weight | 90.12 g/mol | [4] |

| Melting Point | 40-44 °C | [2] |

| Boiling Point | 235 °C | [5] |

| Density | 1.081 g/cm³ | [6] |

| Water Solubility | Very soluble | [1] |

| pKa1 | 7.93 (at 20°C) | [5] |

| pKa2 | 9.69 (at 20°C) | [5] |

Table 1: Physicochemical Properties of this compound.

Applications in Coordination Chemistry: Synthesis of Metal Complexes

The two primary amine groups and the central hydroxyl group of this compound make it an excellent ligand for a variety of metal ions. It can coordinate in a bidentate fashion through its nitrogen atoms or as a tridentate ligand involving the oxygen atom of the hydroxyl group. This versatility has led to the synthesis of a wide range of metal complexes with interesting structural and electronic properties.

Schiff Base Complexes

A significant area of research involves the use of this compound in the synthesis of Schiff base ligands and their subsequent metal complexes. The diamine is condensed with aldehydes or ketones to form Schiff bases, which are then used to chelate metal ions. These complexes have shown potential in catalysis and materials science.[7][8]

This protocol describes a templated synthesis of a mononuclear Ni(II) complex of an unsymmetrical Schiff base ligand derived from this compound.[7]

Materials:

-

This compound

-

o-hydroxyacetophenone

-

Nickel(II) nitrate (B79036) hexahydrate

Procedure:

-

Dissolve this compound (1 mmol) in methanol (20 mL).

-

To this solution, add o-hydroxyacetophenone (1 mmol) and salicylaldehyde (1 mmol).

-

Add a solution of nickel(II) nitrate hexahydrate (1 mmol) in methanol (10 mL) to the mixture.

-

Add triethylamine (2 mmol) dropwise to the reaction mixture and stir.

-

The resulting mixture is refluxed for 2 hours.

-

Allow the solution to cool to room temperature.

-

The precipitated complex is collected by filtration, washed with cold methanol, and dried in vacuo.

Characterization Data for a Representative Ni(II) Complex:

| Property | Value |

| Geometry | Square planar |

| Magnetic Property | Diamagnetic |

| Ni(II)/Ni(I) Couple | Quasi-reversible |

Table 2: Characterization of a Mononuclear Ni(II) Schiff Base Complex.[7]

Caption: Workflow for the synthesis of Schiff base metal complexes.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a crucial scaffold in the design and synthesis of various therapeutic agents. Its ability to introduce chirality and provide multiple points for functionalization makes it a valuable building block in drug discovery.

HIV Protease Inhibitors

The 1,3-diamino-2-hydroxypropane moiety is a key structural feature in a class of potent HIV-1 protease inhibitors. It acts as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the viral protease.

A general strategy for the synthesis of pseudosymmetric HIV protease inhibitors involves the coupling of protected amino acids or other carboxylic acids to the two primary amine groups of a this compound core.[9]

Caption: General synthetic route for HIV protease inhibitors.

Smooth Muscle Relaxants

Derivatives of 1,3-diaminopropan-2-ols have been synthesized and evaluated for their relaxant activity on tracheal smooth muscle, suggesting their potential as anti-asthmatic agents.[10]

The relaxant effects of synthesized compounds are typically evaluated ex vivo on isolated rat tracheal rings pre-contracted with an agonist like carbachol (B1668302).[10]

Procedure:

-

Isolate tracheal rings from rats and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and aerated with 95% O₂ and 5% CO₂.

-

Induce contraction of the tracheal rings with a standard agonist (e.g., 1 µM carbachol).

-

Once a stable contraction is achieved, cumulatively add the test compounds in increasing concentrations.

-

Record the relaxation responses and calculate the percentage of relaxation relative to the pre-contracted tension.

-

Determine the Emax (maximum effect) and EC50 (concentration for 50% of the maximum effect) values.

Quantitative Data on Relaxant Activity of 1,3-Diaminopropan-2-ol Derivatives:

| Compound | Emax (%) | EC50 (µM) |

| Theophylline (control) | 100 | 150 |

| 8b | 100 | 138 |

| 8c | 88 | 149 |

| 8d | 100 | 154 |

| 8i | 91 | 167 |

| 8j | 62 | ND |

| 8k | 86 | 167 |

| 8l | 57 | ND |

| 8m | 87 | 147 |

| 8n | 100 | 62 |

Table 3: Relaxant effect of 1,3-diaminopropan-2-ol derivatives on rat tracheal rings pre-contracted with carbachol (1 µM). ND = Not Determined.[10]

Applications in Materials Science: Peptide Dendrimers

The trifunctional nature of this compound makes it an excellent branching unit for the synthesis of peptide dendrimers. These highly branched, monodisperse macromolecules have applications in drug delivery, gene therapy, and as synthetic vaccines.

Solid-Phase Synthesis of Peptide Dendrimers

Peptide dendrimers can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where this compound, with its amino groups suitably protected, is used to introduce branching points in the growing dendrimer structure.

Caption: Workflow for solid-phase synthesis of peptide dendrimers.

Conclusion

This compound is a remarkably versatile and valuable molecule in scientific research. Its unique structural features have enabled significant advancements in coordination chemistry, leading to the development of novel metal complexes with diverse properties. In medicinal chemistry, it serves as a critical scaffold for the design of potent therapeutic agents, most notably HIV protease inhibitors and potential anti-asthma drugs. Furthermore, its role as a branching unit in the synthesis of peptide dendrimers highlights its importance in the field of materials science and nanotechnology. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with a solid foundation for exploring and expanding the applications of this multifaceted compound. Future research will undoubtedly uncover even more innovative uses for this compound, further solidifying its position as a cornerstone of modern chemical synthesis.

References

- 1. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1,3-二氨基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 616-29-5 [chemicalbook.com]

- 4. This compound | C3H10N2O | CID 61157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Templated synthesis of Ni(ii) complexes of unsymmetrical Schiff base ligands derived from this compound: structural diversity and magnetic properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 1,3-Diamino-2-propanol

Executive Summary

1,3-Diamino-2-propanol (DAP), a trifunctional molecule featuring two primary amine groups and a secondary alcohol, is a versatile building block in organic synthesis and a key intermediate in the pharmaceutical industry.[1][2] Its utility in applications ranging from organometallic chemistry to peptide dendrimers necessitates a thorough understanding of its chemical reactivity and stability.[1][2] This guide provides a comprehensive overview of the stability and reactivity profile of this compound, outlines detailed experimental protocols for its assessment based on industry-standard forced degradation studies, and presents key data to inform its safe handling, storage, and application in research and development.

Physicochemical Properties

This compound is a white to pale-yellow crystalline solid that is highly soluble in water.[2] Proper storage involves maintaining it in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas, to prevent degradation from atmospheric exposure.[2][3]

| Property | Value | Reference |

| Synonyms | 2-Hydroxy-1,3-diaminopropane, DAP | [3][4] |

| CAS Number | 616-29-5 | [1] |

| Molecular Formula | C₃H₁₀N₂O | [1] |

| Molecular Weight | 90.12 g/mol | [1] |

| Melting Point | 40-44 °C | [1][2] |

| Boiling Point | 235 °C (approx.) | [5] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Very soluble in water | [2] |

Stability Profile and Forced Degradation Studies

To comprehensively evaluate the intrinsic stability of a pharmaceutical intermediate like this compound, a forced degradation (or stress testing) study is essential.[6][7][8][9] These studies expose the compound to conditions more severe than standard storage to identify likely degradation pathways and products, thereby informing handling, storage, and the development of stability-indicating analytical methods.[7][8][9]

Summary of Stability under Stress Conditions

The following table summarizes the expected stability of this compound under various stress conditions as mandated by ICH guidelines. The degradation percentages are illustrative and represent typical targets in a forced degradation study, aiming for 5-20% degradation to ensure that secondary degradation is minimized.[5]

| Stress Condition | Reagent/Condition | Expected Outcome | Potential Degradants |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Degradation expected | Ammonium salts, potential for ether formation or dehydration products. |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C | Stable | Generally stable; high pH may catalyze oxidation if air is present. |

| Oxidative | 3% H₂O₂, RT | Significant Degradation | Oxidation of amines (to nitroso, nitro compounds, or N-oxides) and alcohol (to ketone).[10] |

| Thermal | 105 °C, 48h | Potential for decomposition | Ammonia, Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx).[11][12] |

| Photolytic | ICH Q1B options (e.g., 1.2 million lux hours) | Potential for degradation | Photo-oxidation products. |

Thermal Stability

Thermal analysis is critical for determining the safe upper-temperature limits for handling and storage.

-

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For a compound like this compound, one would expect a single major mass loss step corresponding to its decomposition. The onset temperature of this decomposition is a key stability parameter.

-

Differential Scanning Calorimetry (DSC): DSC detects thermal events like melting and decomposition. A typical DSC thermogram would show a sharp endotherm for its melting point (around 40-44 °C) followed by a broad exotherm at a higher temperature, indicating exothermic decomposition.

Reactivity Profile

The reactivity of this compound is dictated by its two nucleophilic primary amine groups and the secondary hydroxyl group.

Incompatible Materials

The compound should not be stored or handled in the vicinity of the following materials due to the risk of vigorous and potentially hazardous reactions:

-

Strong Oxidizing Agents: Can lead to the formation of explosive mixtures or rapid oxidation of the amine and alcohol groups.[12]

-

Acids and Acid Anhydrides/Chlorides: React exothermically with the basic amine groups to form salts.[11][12] Acid chlorides and anhydrides will acylate the amines and alcohol.[12]

Typical Reactions

The dual functionality of this compound makes it a versatile reagent. The primary amines readily undergo reactions typical of nucleophiles, such as alkylation, acylation, and condensation with carbonyl compounds (imines, enamines). The secondary alcohol can be oxidized to a ketone or undergo etherification and esterification reactions.[13][14][15]

Hazardous Decomposition

Upon combustion or thermal decomposition, this compound is expected to break down into hazardous products, including carbon monoxide, carbon dioxide, and various nitrogen oxides (NOx).[11][12] This is typical for nitrogen-containing organic compounds.

Experimental Protocols

The following sections provide detailed methodologies for key stability and reactivity experiments. These protocols are based on standard pharmaceutical industry practices for forced degradation studies.[6][16][17][18]

Protocol 1: Forced Degradation by Hydrolysis and Oxidation

Objective: To assess the stability of this compound in acidic, basic, and oxidative conditions.

Materials:

-

This compound

-

Type I Purified Water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% (w/v) Hydrogen Peroxide (H₂O₂)

-

HPLC-grade Acetonitrile and appropriate buffers

-

Volumetric flasks, pipettes, vials

-

Calibrated pH meter and water bath/oven

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., water or acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.

-

Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.

-

Control: Mix 5 mL of stock solution with 5 mL of water.

-

-

Incubation: Place all samples in a water bath set to 60°C (for hydrolysis) or at room temperature (for oxidation). Store a control sample protected from light at 4°C.

-

Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 8, 24 hours).

-

Quenching:

-

For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively.

-

For oxidation samples, the reaction can be quenched by dilution if necessary.

-

-

Analysis: Dilute all samples to a final concentration suitable for analysis. Analyze by a validated stability-indicating HPLC-UV method. Use mass spectrometry (LC-MS) to identify the mass of any degradation products.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Ensure mass balance is conserved.[5]

Protocol 2: Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of solid this compound.

Materials:

-

This compound, solid

-

TGA/DSC instrument (e.g., TA Instruments Q-series or similar)

-

Aluminum or ceramic pans

-

Inert gas supply (Nitrogen, 99.99% purity)

Procedure (TGA):

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature. Set the nitrogen purge gas flow rate (e.g., 50 mL/min).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

-

Thermal Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 500°C at a rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max).

Procedure (DSC):

-

Instrument Setup: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.

-

Thermal Program:

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to 350°C at a rate of 10°C/min.

-

-

Data Analysis: Record the heat flow. Identify the endothermic peak for melting and any exothermic events corresponding to decomposition.

Conclusion

This compound is a chemically reactive molecule with specific stability considerations. Its primary amine and secondary alcohol moieties render it susceptible to degradation via oxidation and reaction with acids. Thermal analysis is crucial to define its upper-temperature limits for safe handling. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to assess its stability, predict potential incompatibilities, and ensure its quality and integrity throughout the development lifecycle. A thorough understanding based on forced degradation studies is paramount for its successful application in regulated environments.

References

- 1. This compound 95 616-29-5 [sigmaaldrich.com]

- 2. This compound | 616-29-5 [chemicalbook.com]

- 3. This compound | 616-29-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. borregaard.com [borregaard.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. rjptonline.org [rjptonline.org]

- 9. pharmasm.com [pharmasm.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 16. ijcrt.org [ijcrt.org]

- 17. scispace.com [scispace.com]

- 18. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

A Technical Guide to Quantum Chemical Calculations for 1,3-Diamino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational methodology for the quantum chemical characterization of 1,3-Diamino-2-propanol. Given the molecule's potential for intramolecular hydrogen bonding and conformational flexibility, a thorough theoretical investigation is crucial for understanding its structure, stability, and reactivity. This document provides a robust framework for such a study using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Introduction

This compound is a small organic molecule featuring two primary amine groups and a secondary alcohol. This arrangement of functional groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's three-dimensional structure and energetic landscape. A detailed understanding of its conformational preferences, vibrational properties, and electronic structure is essential for applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry.

This guide details a computational workflow designed to elucidate these properties, providing a foundation for further research and development.

Proposed Computational Methodology

The following sections describe a step-by-step protocol for the quantum chemical analysis of this compound.

Conformational Analysis

Due to the presence of several rotatable bonds, this compound can exist in numerous conformations. Identifying the low-energy conformers is a critical first step.

Protocol:

-

Initial Structure Generation: A 2D sketch of this compound will be used to generate an initial 3D structure using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search will be performed to explore the potential energy surface. A molecular mechanics force field (e.g., MMFF94) can be employed for an initial rapid screening of a large number of conformers.

-

Semi-Empirical Pre-Optimization: The unique conformers identified in the initial search will be subjected to a more rigorous geometry optimization using a semi-empirical method (e.g., PM7) to refine the structures and energies.

-

DFT Optimization of Low-Energy Conformers: A subset of the lowest energy conformers (e.g., within 10-15 kJ/mol of the global minimum) will be selected for full geometry optimization at the DFT level of theory.

Geometry Optimization and Vibrational Analysis

The geometries of the selected conformers will be fully optimized, and their vibrational frequencies will be calculated to confirm that they correspond to true energy minima and to predict their infrared (IR) and Raman spectra.

Protocol:

-

Level of Theory Selection: Based on studies of similar amino alcohols and diamines, the B3LYP functional with the D3 dispersion correction is recommended to properly account for non-covalent interactions, including intramolecular hydrogen bonds. The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost. For higher accuracy, the aug-cc-pVTZ basis set can be employed.

-

Geometry Optimization: The geometry of each selected conformer will be optimized in the gas phase. The optimization should be performed until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

-

Vibrational Frequency Calculation: Following a successful optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated frequencies can be used to simulate the IR and Raman spectra.

Calculation of Electronic Properties

To gain insight into the chemical reactivity and electronic nature of this compound, a range of electronic properties will be calculated for the most stable conformer.

Protocol:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, such as hydrogen bonding, and to determine atomic charges and hybridization.

Data Presentation

The quantitative data generated from these calculations should be summarized in the following tables for clarity and comparative analysis.

Table 1: Relative Energies of this compound Conformers

| Conformer ID | Relative Energy (kJ/mol) | Boltzmann Population (%) |

| Conf_1 | 0.00 | |

| Conf_2 | ||

| Conf_3 | ||

| ... |

Table 2: Key Geometric Parameters of the Most Stable Conformer

| Parameter | Value (Å or °) |

| O-H bond length | |

| C-O bond length | |

| C-N bond lengths | |

| Key Dihedral Angles | |

| Hydrogen Bond Distance (N···H-O) | |

| Hydrogen Bond Angle (N···H-O) |

Table 3: Calculated Vibrational Frequencies and Intensities for the Most Stable Conformer

| Mode Number | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 1 | ||||

| 2 | ||||

| ... | ||||

| O-H stretch | ||||

| N-H stretches |

Table 4: Electronic Properties of the Most Stable Conformer

| Property | Value |

| HOMO Energy (eV) | |

| LUMO Energy (eV) | |

| HOMO-LUMO Gap (eV) | |

| Dipole Moment (Debye) |

Visualization of Computational Workflow

The logical flow of the proposed computational study is depicted in the following diagram.

Conclusion

This technical guide provides a detailed and robust protocol for the in-silico characterization of this compound using quantum chemical calculations. By following this workflow, researchers can obtain valuable insights into the conformational landscape, structural parameters, vibrational spectra, and electronic properties of this molecule. This fundamental understanding is anticipated to be highly beneficial for professionals in drug development and materials science, enabling more informed design and application of this compound and its derivatives.

Commercial availability and suppliers of 1,3-Diamino-2-propanol

An In-depth Technical Guide to the Commercial Availability and Suppliers of 1,3-Diamino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 616-29-5), also known as 2-Hydroxy-1,3-diaminopropane, is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structure, featuring two primary amine groups and a secondary hydroxyl group, makes it a valuable building block for the synthesis of complex molecules. In drug development, it serves as a key raw material for several Active Pharmaceutical Ingredients (APIs).[1] This guide provides a comprehensive overview of its commercial availability, key suppliers, technical specifications, and relevant experimental protocols.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, from large-scale manufacturers to those specializing in laboratory and research quantities. It is offered in various grades and purities to suit different applications.

Major Suppliers

A non-exhaustive list of prominent global suppliers includes:

-

Thermo Scientific Chemicals (Fisher Scientific): A major supplier of laboratory chemicals, offering various quantities.[2][3][4]

-

Sigma-Aldrich (Merck): Provides this compound in different purity grades for research and development.[5][6]

-

Tokyo Chemical Industry (TCI): Offers the compound with specified purity levels, suitable for synthetic chemistry applications.[7][8]

-

Borregaard: A key manufacturer of this compound (DAP) for pharmaceutical and other markets, produced in large commercial plants.[9]

-

Parchem: A worldwide supplier of specialty chemicals, including this compound.[10]

-

Apollo Scientific: A UK-based supplier providing various pack sizes for research and manufacturing.[11]

-

CarboMer Inc.: A US-based manufacturer of specialty chemicals for the life sciences, listing it as an API intermediate.[1]

-

Santa Cruz Biotechnology (SCBT): Supplies the compound as a biochemical for proteomics research.[12]

-

Spectrum Chemical: Provides the diamino alcohol for laboratory and manufacturing use.[13]

-

Kemi-Works: A China-based manufacturer offering the product directly.[14]

Quantitative Data Summary

The following tables summarize the typical physical and chemical properties of commercially available this compound. Data is aggregated from various supplier specifications.[3][5][15]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 616-29-5 |

| Molecular Formula | C₃H₁₀N₂O |

| Molecular Weight | 90.12 g/mol [1] |

| IUPAC Name | 1,3-diaminopropan-2-ol[3] |

| Synonyms | 2-Hydroxy-1,3-diaminopropane, Diaminoisopropanol[1][11] |

| InChI Key | UYBWIEGTWASWSR-UHFFFAOYSA-N[3] |

| EC Number | 210-474-2[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Citations |

| Appearance | White to pale-yellow or colorless crystals, powder, lump, or clear liquid | [3][7][13] |

| Purity | ≥95%, ≥96%, 97% | [3][5] |

| Melting Point | 40-44 °C | [5] |

| Boiling Point | ~235 °C (at atmospheric pressure); 93-95 °C (at 3 Torr) | [15][16] |

| Solubility | Highly soluble in water | [1][16] |

| Density | 1.081 g/cm³ | [15] |

Applications in Research and Drug Development

This compound is a critical intermediate in both academic research and industrial pharmaceutical synthesis.

-

API Synthesis: It is a documented precursor in the manufacture of several drugs, including Amikacin, Cefadroxil, Abacavir, and Bisoprolol.[1]

-

Ligand Synthesis: As a versatile bidentate diamine ligand, it is used to synthesize various organometallic compounds, some of which are studied for cytotoxic activity.[5]

-

Biochemical Probes: It serves as a precursor for synthesizing fluorogenic dsDNA binders like BAPPA (N1,N3-bis(4-amidinophenyl)propane-1,3-diamine).[5][6]

-

Dendrimer Chemistry: The molecule can be used as a branching unit in the synthesis of peptide dendrimers.[6]

-

Enzyme Inhibition: It has been identified as an indirect inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis, which is a target for cancer therapy.[17]

Experimental Protocols

General Manufacturing Process

The industrial synthesis of this compound predominantly involves the reaction of epichlorohydrin (B41342) with ammonia (B1221849).[9][17]

Methodology:

-

Reaction: Epichlorohydrin is reacted with a large molar excess (e.g., 30-50 fold) of aqueous ammonia. The reaction is typically initiated at a controlled low temperature (e.g., 10-15 °C) to manage the exothermicity from the opening of the oxirane ring.[18][19]

-

Alkalinization: An equimolar amount of a strong base, such as sodium hydroxide (B78521) (NaOH), is added to the reaction mixture. This step facilitates the displacement of the chlorine atom by the second amine group in an alkaline environment.[9][18]

-

Purification: The crude product undergoes a series of purification steps.[9]

Caption: General industrial synthesis pathway for this compound.

Role as an Ornithine Decarboxylase (ODC) Inhibitor

This compound acts as an indirect inhibitor of ornithine decarboxylase (ODC).[17] ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, which converts ornithine to putrescine. Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in cancer.

Caption: Inhibition of the polyamine synthesis pathway by this compound.

Conclusion

This compound is a commercially accessible and highly valuable chemical for professionals in drug discovery and development. Its well-established synthesis route and availability from numerous suppliers in various grades facilitate its use from laboratory-scale research to large-scale manufacturing. Its role as a versatile ligand, a precursor to complex APIs, and a biochemical tool underscores its importance in modern medicinal chemistry and chemical biology. Researchers should consult supplier-specific documentation, such as Certificates of Analysis and Safety Data Sheets, to ensure the material meets the requirements for their intended application.

References

- 1. apicule.com [apicule.com]

- 2. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. A19618.18 [thermofisher.cn]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. 1,3-二氨基-2-丙醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,3-ジアミノ-2-プロパノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 616-29-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | 616-29-5 | TCI AMERICA [tcichemicals.com]

- 9. borregaard.com [borregaard.com]

- 10. parchem.com [parchem.com]

- 11. 616-29-5 Cas No. | 1,3-Diaminopropan-2-ol | Apollo [store.apolloscientific.co.uk]

- 12. scbt.com [scbt.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. 1, 3-Diamino-2-Propanol, CAS.616-29-5 from China manufacturer - Kemi-Works [kmwchemical.com]

- 15. echemi.com [echemi.com]

- 16. US1985885A - Preparation of 1,3 diamino-2-propanol - Google Patents [patents.google.com]

- 17. This compound | 616-29-5 [chemicalbook.com]

- 18. guidechem.com [guidechem.com]

- 19. This compound – Wikipedia [de.wikipedia.org]

Methodological & Application

Synthesis of Metal Complexes Using 1,3-Diamino-2-propanol as a Ligand: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 1,3-Diamino-2-propanol as a versatile ligand. These complexes have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The methodologies outlined below are based on established synthetic procedures for related diamine and amino alcohol metal complexes, providing a foundational framework for researchers in this field.

Introduction

This compound is a tridentate or bidentate ligand that can coordinate with a variety of transition metal ions through its nitrogen and oxygen donor atoms. The resulting metal complexes exhibit diverse coordination geometries and possess interesting biological activities. Their potential to interact with biological macromolecules, such as DNA, and to induce cellular apoptosis makes them promising candidates for the development of novel therapeutic agents. This document details the synthesis, characterization, and biological evaluation of Co(II), Ni(II), Cu(II), and Zn(II) complexes with this compound and its derivatives.

Experimental Protocols

General Synthesis of Metal(II) Complexes with this compound

This protocol describes a general method for the synthesis of metal(II) complexes with this compound. The specific metal salt and reaction conditions may be varied to optimize the synthesis for a particular complex.

Materials:

-

This compound

-

Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

-

Methanol (B129727) or Ethanol

-

Triethylamine (B128534) (optional, as a base)

-

Stirring hotplate

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (2 mmol) in 20 mL of methanol in a round-bottom flask.

-

In a separate beaker, dissolve the corresponding metal(II) salt (1 mmol) in 20 mL of methanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

If required, add a few drops of triethylamine to facilitate deprotonation of the ligand and complex formation.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by observing any color change or precipitate formation.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

-

If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form, then cool the solution in an ice bath to promote crystallization.

-

Isolate the crystals by filtration, wash with cold methanol, and dry.

Characterization:

The synthesized complexes should be characterized by standard analytical techniques, including:

-

Elemental Analysis (C, H, N): To determine the empirical formula.

-

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the ν(N-H), ν(O-H), and the appearance of new ν(M-N) and ν(M-O) bands.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination geometry of the metal complex.

-

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

-

Magnetic Susceptibility Measurements: To determine the magnetic moment and spin state of the metal ion.

Synthesis of a Cobalt(III) Complex with 2,3-diamino-1-propanol (Isomer)

This protocol, adapted from the synthesis of a Co(III) complex with an isomer of the target ligand, can be modified for this compound[1].

Materials:

-

CoCl₂·6H₂O

-

This compound

-

Activated Charcoal

-